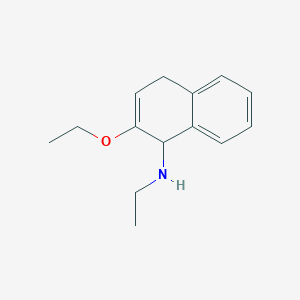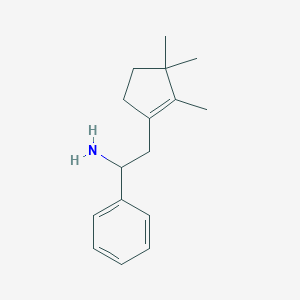
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane, also known as APTC, is a synthetic compound that has been studied for its potential use in scientific research. APTC belongs to the class of compounds known as cyclopentenylamines, which are known to have various biological activities.
Mechanism Of Action
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane inhibits the activity of LSD1 by binding to its active site. LSD1 is an enzyme that removes methyl groups from lysine residues on histone proteins, leading to changes in gene expression. By inhibiting LSD1, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane can alter gene expression patterns and potentially have therapeutic effects.
Biochemical And Physiological Effects
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to increase the levels of acetylcholine in the brain, which may have implications for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane in lab experiments is its specificity for LSD1. This allows researchers to selectively inhibit LSD1 activity and study its effects on gene expression. However, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Future Directions
There are several future directions for the study of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on other enzymes involved in epigenetic regulation. Additionally, further studies are needed to understand the in vivo effects of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane and its potential for clinical applications.
Synthesis Methods
The synthesis of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane involves several steps, including the reaction of 2,3,3-trimethylcyclopent-2-en-1-one with phenylhydrazine to form 2,3,3-trimethylcyclopent-1-en-1-yl phenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to form the ethyl ester of 1-phenyl-2-(2,3,3-trimethylcyclopent-1-en-1-yl)hydrazinecarboxylic acid. Finally, the ethyl ester is hydrolyzed to form 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane.
Scientific Research Applications
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a role in epigenetic regulation. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
CAS RN |
147352-77-0 |
|---|---|
Product Name |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine |
InChI |
InChI=1S/C16H23N/c1-12-14(9-10-16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-8,15H,9-11,17H2,1-3H3 |
InChI Key |
YHISNGTYOBISAL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
Canonical SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
synonyms |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
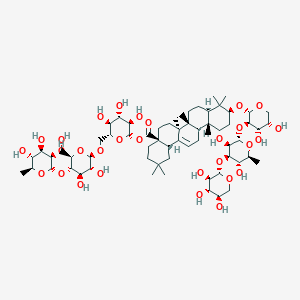
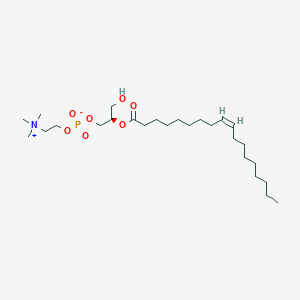
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
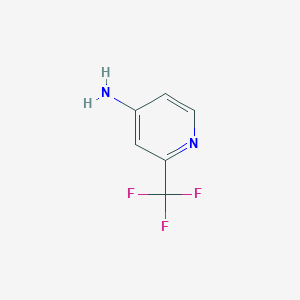
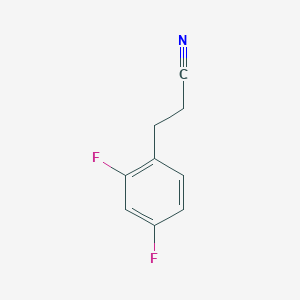
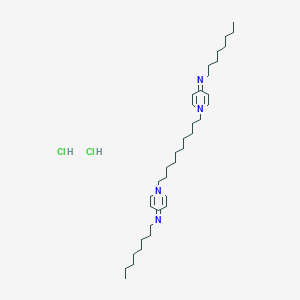
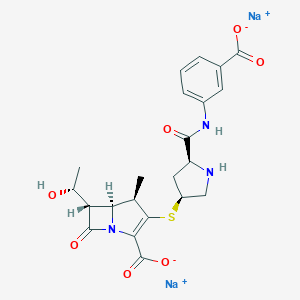
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
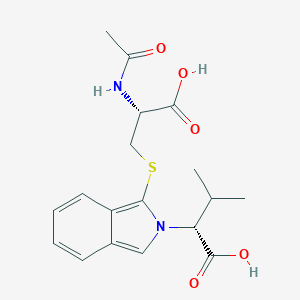
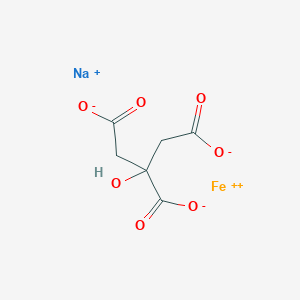
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
